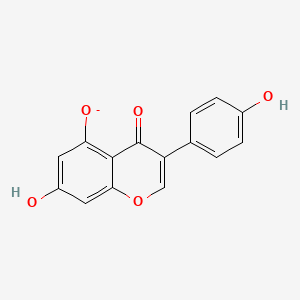

Genistein(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Genistein(1-) is an organic anion that is the conjugate base of genistein, obtained by selective deprotonation of the 7-hydroxy group. It is a conjugate base of a genistein.

Aplicaciones Científicas De Investigación

Anticancer Applications

Genistein has garnered considerable attention for its potential as an anticancer agent. Research indicates that it exerts its effects through multiple mechanisms:

- Cell Cycle Regulation : Genistein induces cell cycle arrest in various cancer types by modulating key proteins involved in cell proliferation. For instance, it has been shown to upregulate p21WAF1 and downregulate cyclin B1, leading to inhibited growth in cancer cells .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating pro-apoptotic factors such as Bax while inhibiting anti-apoptotic proteins like Bcl-2 .

- Inhibition of Angiogenesis : Genistein reduces angiogenesis, the formation of new blood vessels that supply tumors, by decreasing vascular endothelial growth factor (VEGF) levels .

Case Studies

A comprehensive review highlighted several studies demonstrating Genistein's efficacy against different cancers:

Anti-Inflammatory Properties

Genistein exhibits strong anti-inflammatory effects by modulating various signaling pathways:

- Inhibition of NF-κB : It suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses .

- Reduction of Cytokine Production : Studies have demonstrated that Genistein can decrease levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Case Studies

Research on Genistein's anti-inflammatory effects includes:

Neuroprotective Effects

Emerging evidence suggests that Genistein may have neuroprotective properties, particularly in models of neurodegenerative diseases:

- Autophagy Modulation : Genistein has been shown to enhance autophagy, which may help clear misfolded proteins associated with neurodegenerative disorders .

- Oxidative Stress Reduction : Its antioxidant properties contribute to the protection of neuronal cells from oxidative damage .

Case Studies

Key findings regarding Genistein's neuroprotective effects include:

Análisis De Reacciones Químicas

Enzymatic Glycosylation

Genistein(1-) undergoes regioselective glycosylation catalyzed by glycosyltransferases (GTs) and tailoring enzymes:

-

AtUGT89C1 produces 7-O-(β-D-glucopyranosyl)genistein and 7-O-(α-L-rhamnopyranosyl)genistein .

-

SpnK (a methyltransferase) modifies α-L-rhamnose to yield 7-O-(3-O-methyl-α-L-rhamnopyranosyl)genistein .

-

SpnH generates 4′-O-methyl derivatives like 7-O-(4-O-methyl-α-L-rhamnopyranosyl)genistein .

-

YjiC catalyzes dual glycosylation to form 4′,7-di-O-(β-D-glucopyranosyl)genistein .

| Enzyme | Product | Glycosylation Position |

|---|---|---|

| AtUGT89C1 | 7-O-β-D-glucopyranosylgenistein | C7-OH |

| SpnK + AtUGT89C1 | 7-O-(3-O-methyl-α-L-rhamnosyl)genistein | C3′ of rhamnose |

| YjiC | 4′,7-di-O-β-D-glucopyranosylgenistein | C4′ and C7-OH |

Photochemical Degradation

Genistein(1-) undergoes direct and indirect photolysis in aquatic environments, with pH-dependent kinetics :

Key Rate Constants

| Reactive Species | Rate Constant (M⁻¹s⁻¹) | pH |

|---|---|---|

| Singlet oxygen (¹O₂) | 3.57 × 10⁷ | 8.5 |

| Hydroxyl radical (·OH) | 8.73 × 10⁹ | 5.0 |

Quantum Yields (ϕ)

| pH | ϕ (Direct Photolysis) |

|---|---|

| 5.0 | 1.3 × 10⁻⁴ |

| 8.7 | 9.4 × 10⁻⁶ |

| 12.0 | 2.9 × 10⁻⁴ |

Indirect photolysis in natural waters involves sensitized reactions with dissolved organic matter. Deoxygenation reduces degradation rates by 14%, while sorbic acid (a triplet quencher) inhibits reactivity by 96% .

Redox Behavior and Quinone Formation

Genistein(1-) oxidizes to catechol genistein quinone (CGenQ), which rapidly hydrates to CGenQ·(H₂O)₂ under physiological conditions :

Unlike estrogen quinones, CGenQ·(H₂O)₂ does not redox-cycle or form DNA adducts. Reduction reforms catechol genistein (CGen), preventing sustained oxidative stress .

Propiedades

Fórmula molecular |

C15H9O5- |

|---|---|

Peso molecular |

269.23 g/mol |

Nombre IUPAC |

7-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-5-olate |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/p-1 |

Clave InChI |

TZBJGXHYKVUXJN-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)[O-])O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.